molecular formula C8H4BrFO3 B12855568 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one

5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12855568
M. Wt: 247.02 g/mol
InChI Key: DUXPGUPLWHSYQV-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxin-4-one, featuring bromine and fluorine substituents.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

5-bromo-6-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-7-4(10)1-2-5-6(7)8(11)13-3-12-5/h1-2H,3H2

InChI Key

DUXPGUPLWHSYQV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C(=C(C=C2)F)Br)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.

Another method involves the use of ortho-halobenzoic acids, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) under copper(II) acetate (Cu(OAc)2) catalysis . This approach also provides efficient access to the benzo[d][1,3]dioxin-4-one scaffold.

Industrial Production Methods

Industrial production of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions include substituted benzo[d][1,3]dioxin-4-one derivatives, salicylamides, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown promise as inhibitors for specific biological targets.

1.1. Inhibitors of Kinases

Recent studies have highlighted the compound's role in the design of inhibitors for c-Jun N-terminal kinase (JNK), which is implicated in various diseases, including cancer and neurodegenerative disorders. Structure-activity relationship studies indicate that modifications to the benzo[d][1,3]dioxin core can enhance inhibitory potency and selectivity against JNK pathways .

Case Study:
A study demonstrated the synthesis of a series of JNK inhibitors derived from 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one, showcasing improved efficacy compared to existing compounds . This highlights the compound's utility in drug development aimed at targeting specific kinases.

Agricultural Chemistry

The compound's derivatives are explored for use as agrochemicals, particularly insecticides and herbicides.

2.1. Insecticidal Properties

Research indicates that 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one can serve as a precursor for synthesizing insecticides that are effective against common pests. The compound's structure allows for modifications that enhance its bioactivity while potentially reducing environmental impact.

Case Study:
A practical synthesis method was developed that allows for the efficient production of insecticidal derivatives from 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one using commercially available starting materials under mild conditions . The resulting compounds exhibited significant insecticidal activity in controlled experiments.

Material Science

In addition to its biological applications, 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is being investigated for its potential use in material science.

3.1. Photovoltaic Materials

The compound's unique electronic properties make it a candidate for use in organic photovoltaic materials. Research into its photophysical characteristics suggests that it could contribute to the development of more efficient solar cells.

Case Study:
Studies have shown that incorporating 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one into polymer matrices enhances charge transport properties, which is critical for improving the efficiency of organic solar cells . These findings support further exploration into its applications within renewable energy technologies.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its antiplasmodial and cytotoxic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .

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